Boc-5-hydroxy-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives is a topic of interest in the field of peptide chemistry due to their potential applications in drug delivery systems. In the first study, Nα-Boc-L-tryptophan was utilized to create amphiphilic BAB triblock copolymers, specifically poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp). These were synthesized through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG. The study aimed to explore the self-assembly behavior of these copolymers for drug delivery applications, noting that varying the hydrophobic block length affected the size of aggregates and critical micelle concentration .

Molecular Structure Analysis

The molecular structure of Nα-Boc-L-tryptophan plays a significant role in the self-assembly and secondary structure formation of the synthesized copolymers. The presence of t-Boc protected L-tryptophan in the copolymers leads to the preferential formation of α-helix secondary structures through hydrogen bonding. This structural characteristic is crucial as it could help in controlling drug release when used in drug delivery vehicles. Additionally, the indole rings of tryptophan could potentially stabilize drugs in the hydrophobic core through π–π interactions .

Chemical Reactions Analysis

In the second study, the synthesis of (S)-5,6-Dibromo-tryptophan derivatives is reported. These derivatives are of interest due to their presence in bioactive natural compounds. The synthesis pathway begins with 6-Br-isatin as the starting material, followed by selective bromination, BH3 reduction, and alkylation with Ser-OH. The optical resolution of the racemic mixture was achieved through enzymatic de-acetylation, and the final step involved Nα-Boc protection of the optically pure S form to yield Nα-Boc-(S)-5,6-dibromo-tryptophan. Although this study does not directly discuss Nα-Boc-L-tryptophan, it provides insight into the chemical reactions and methodologies that could be applicable to the synthesis and modification of Boc-protected tryptophan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by their molecular structure and the presence of protective groups. The studies highlight the importance of the hydrophobic block length in determining the physical properties of the copolymers, such as aggregate size and micelle formation. The chemical properties, such as the ability to form α-helix secondary structures and engage in π–π interactions, are also determined by the molecular structure of the Boc-protected tryptophan. These properties are essential for the potential application of these derivatives in drug delivery systems, where controlled release and drug stabilization are critical .

Applications De Recherche Scientifique

Synthesis and Biochemical Applications

Boc-5-hydroxy-DL-tryptophan and its derivatives are pivotal in the synthesis of various bioactive compounds. For instance, selective labeling techniques like the synthesis of [3-14C]-L-tryptophan and 5′-hydroxy-[3-14C]-L-tryptophan using chemical and multienzymatic methods have been detailed, providing essential tools for biochemical and medical research (Winnicka & Kańska, 2009). Similarly, research on the synthesis of (S)-5,6-Dibromo-tryptophan derivatives for peptide chemistry underscores the significance of tryptophan derivatives in synthesizing biologically relevant compounds (Mollica et al., 2011).

Biocompatible and Smart Materials

The controlled polymerization of methacrylate monomers with a chiral tryptophan moiety has led to the creation of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and have potential applications in siRNA delivery, demonstrating the versatility of tryptophan derivatives in developing advanced materials with medical applications (Roy et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

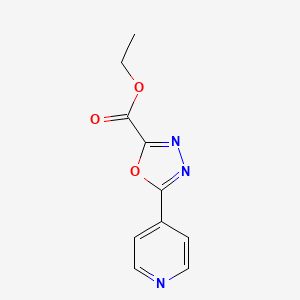

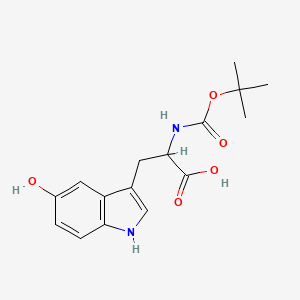

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-hydroxy-DL-tryptophan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.